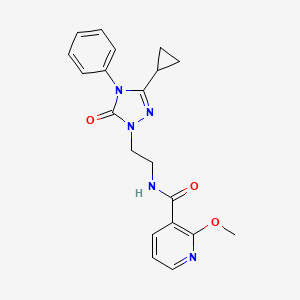

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide

Description

This compound is a triazolone derivative featuring a 1,2,4-triazol-1-yl core substituted with cyclopropyl, phenyl, and a methoxynicotinamide side chain. The cyclopropyl group may enhance metabolic stability, while the methoxynicotinamide moiety could influence solubility and target binding .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-28-19-16(8-5-11-22-19)18(26)21-12-13-24-20(27)25(15-6-3-2-4-7-15)17(23-24)14-9-10-14/h2-8,11,14H,9-10,12-13H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBZYXVGPBCTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the 1,2,4-triazole class, which is known for its diverse pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 335.4 g/mol. The structure features a triazole ring fused with cyclopropyl and phenyl groups, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles often exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds range from 7.8 to 62.5 µg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .

- The compound's structure suggests it may inhibit bacterial growth by interacting with specific molecular targets involved in cell proliferation .

2. Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential due to their ability to inhibit cell proliferation:

- Studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

3. Mechanism of Action

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for DNA synthesis or cellular metabolism.

- Receptor Interaction : The compound may bind to specific receptors or proteins in cancer cells or pathogens, modulating their activity and leading to therapeutic effects .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, related studies have shown that triazole derivatives can effectively inhibit the growth of various pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentrations (MICs) for these compounds are promising, suggesting potential for development into therapeutic agents.

Anticancer Properties

The anticancer potential of this compound is supported by studies demonstrating its ability to inhibit cancer cell proliferation. Mechanisms such as apoptosis induction and cell cycle arrest have been observed in related triazole derivatives. For example:

Case Study:

A derivative of this compound was tested in multicellular spheroids, revealing a significant reduction in tumor viability compared to control groups. The structure–activity relationship (SAR) indicates that modifications to the phenyl and cyclopropyl groups can enhance anticancer activity.

Anti-inflammatory Effects

Triazole compounds also demonstrate anti-inflammatory properties. The sulfonamide moiety present in the structure is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues in the Triazolone Class

The most relevant structural analogue is carfentrazone-ethyl (唑酮草酯), a commercial triazolone herbicide developed by FMC Corporation. Below is a comparative analysis:

Key Differences :

- Substituent Impact : The target compound’s cyclopropyl group may improve oxidative stability compared to carfentrazone-ethyl’s chlorophenyl group. The methoxynicotinamide side chain could enhance solubility in polar solvents, whereas the ethyl ester in carfentrazone-ethyl favors lipophilicity and membrane penetration .

- However, the nicotinamide moiety may require additional coupling steps .

Crystallographic and Computational Analysis

For example:

- SHELX is widely used for refining crystal structures, particularly for resolving anisotropic displacement parameters in heterocyclic compounds .

- WinGX integrates programs for geometry calculations and visualization, which could aid in comparing bond lengths and angles between the target compound and analogues .

Research Findings and Limitations

- Biological Activity: Carfentrazone-ethyl inhibits protoporphyrinogen oxidase (PPO), a common target in herbicides. The target compound’s methoxynicotinamide group may interact with similar enzymes, but experimental validation is lacking.

- Data Gaps: No peer-reviewed studies on the target compound’s synthesis, bioactivity, or crystallography were identified in the provided evidence. Structural comparisons remain speculative.

Q & A

Q. What crystallographic techniques validate polymorphic forms of the compound?

- Methodological Answer : Powder X-ray Diffraction (PXRD) distinguishes polymorphs by comparing diffraction patterns. Differential Scanning Calorimetry (DSC) identifies thermal transitions (melting points, phase changes) unique to each form .

Data Presentation Example

| Parameter | Method/Technique | Key References |

|---|---|---|

| Synthetic Yield | Reflux in DMF, TLC monitoring | |

| pKa Determination | Potentiometric titration | |

| Crystal Structure | SHELXL refinement | |

| SAR Analysis | DFT/Molecular docking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.